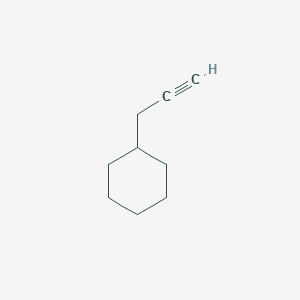

3-Cyclohexyl-1-propyne

Description

The exact mass of the compound 3-Cyclohexyl-1-propyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyclohexyl-1-propyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexyl-1-propyne including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-ynylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARFKZSJGDQRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170261 | |

| Record name | Cyclohexane, 2-propynyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17715-00-3 | |

| Record name | 2-Propyn-1-ylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyne, 3-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 2-propynyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexyl-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyclohexyl-1-propyne, a valuable building block in organic synthesis. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural verification and purity assessment.

Synthesis of 3-Cyclohexyl-1-propyne

A well-established method for the synthesis of 3-cyclohexyl-1-propyne involves the reaction of 3-cyclohexyl-2-bromopropene (B1626118) with sodamide in mineral oil. This procedure, adapted from Organic Syntheses, provides a practical route to the target molecule.

Experimental Protocol

The synthesis is typically carried out in a multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

Materials:

-

Sodamide (NaNH₂)

-

Purified mineral oil

-

3-Cyclohexyl-2-bromopropene

-

Ether

-

Cracked ice

-

Concentrated hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂)

Procedure:

-

A suspension of finely pulverized sodamide in purified mineral oil is prepared in the reaction flask.

-

The mixture is heated to 160-165°C in an oil bath with vigorous stirring.

-

3-Cyclohexyl-2-bromopropene is added dropwise to the heated suspension over a period of approximately 1.5 hours. Ammonia gas will evolve during the addition.

-

After the addition is complete, heating is continued for an additional two hours.

-

The reaction mixture is then cooled, and ether is added.

-

The ethereal mixture is carefully poured onto cracked ice, and the resulting mixture is acidified with concentrated hydrochloric acid.

-

The ether layer is separated, dried over anhydrous calcium chloride, and then subjected to distillation.

-

The ether is first removed at atmospheric pressure, followed by distillation of the product under reduced pressure. 3-Cyclohexyl-1-propyne is collected at a boiling point of 58–63°C/20 mm Hg.

Characterization of 3-Cyclohexyl-1-propyne

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-cyclohexyl-1-propyne. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [1][2] |

| Molecular Weight | 122.21 g/mol | [1] |

| Boiling Point | 157-158 °C (lit.) | [1] |

| Density | 0.845 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4590 (lit.) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-cyclohexyl-1-propyne. The following table provides the expected chemical shifts for the ¹H and ¹³C nuclei.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~1.95 (t) | -C≡CH | ~19.0 | -C H₂-C≡ |

| ~2.15 (d) | -CH₂-C≡CH | ~26.0 | Cyclohexyl C H₂ |

| ~1.0-1.8 (m) | Cyclohexyl | ~33.0 | Cyclohexyl C H₂ |

| ~68.0 | -C≡C H | ||

| ~84.0 | -C ≡CH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | ≡C-H | Stretching |

| ~2120 | -C≡C- | Stretching |

| 2850-2930 | C-H (cyclohexyl) | Stretching |

Mass Spectrometry (MS)

The mass spectrum of 3-cyclohexyl-1-propyne would show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of the propyl group and fragmentation of the cyclohexyl ring.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-cyclohexyl-1-propyne.

Caption: Synthesis workflow for 3-cyclohexyl-1-propyne.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the structure and purity of the final product.

Caption: Logical flow for the characterization of 3-cyclohexyl-1-propyne.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-cyclohexyl-1-propyne. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work. This guide covers the physicochemical properties of 3-cyclohexyl-1-propyne, its characteristic reactivity as a terminal alkyne and a substituted cyclohexane (B81311), and provides detailed experimental protocols for key synthetic transformations.

Introduction

3-Cyclohexyl-1-propyne, a colorless liquid, is a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne and a cyclohexyl group, offers two distinct points for chemical modification, making it a versatile reagent in the synthesis of complex organic molecules. The terminal alkyne allows for a variety of coupling and addition reactions, while the cyclohexyl moiety can influence the steric and lipophilic properties of the resulting compounds, a crucial aspect in drug design. The cyclohexyl group is a common motif in many natural and synthetic drugs, where it can serve as a bioisostere for other groups to enhance binding affinity or modulate physicochemical properties.[1][2] This guide will delve into the key chemical characteristics and reactive nature of this compound.

Chemical and Physical Properties

A summary of the key quantitative physicochemical properties of 3-cyclohexyl-1-propyne is presented in Table 1. This data is essential for handling, reaction setup, and purification of the compound.

Table 1: Physicochemical Properties of 3-Cyclohexyl-1-propyne

| Property | Value | Reference(s) |

| CAS Number | 17715-00-3 | [3][4] |

| Molecular Formula | C₉H₁₄ | [3][5] |

| Molecular Weight | 122.21 g/mol | [3][5] |

| Appearance | Colorless liquid | |

| Boiling Point | 157-158 °C | [5] |

| Density | 0.845 g/mL at 25 °C | [5] |

| Refractive Index (n₂₀/D) | 1.4590 | [5] |

| Flash Point | 35 °C (95 °F) | [5] |

| Solubility | Slightly soluble in water |

Reactivity

The reactivity of 3-cyclohexyl-1-propyne is primarily dictated by its two functional components: the terminal alkyne and the saturated cyclohexyl ring.

Reactivity of the Terminal Alkyne

The terminal alkyne is the most reactive site of the molecule. The sp-hybridized carbon atoms and the acidic terminal proton are key to its diverse reactivity.

-

Acidity and Alkylation: The terminal proton of the alkyne is weakly acidic and can be deprotonated by a strong base, such as sodium amide or n-butyllithium, to form a nucleophilic acetylide. This acetylide can then react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form internal alkynes. This is a fundamental method for extending the carbon chain.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming C(sp)-C(sp²) bonds.[6][7][8][9][] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[] This reaction is widely used in the synthesis of pharmaceuticals and complex organic materials.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) forms a stable 1,4-disubstituted 1,2,3-triazole.[11][12][13][14] The reaction is catalyzed by copper(I) and is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of bioconjugation and medicinal chemistry.

-

Hydroboration-Oxidation: The reaction of the terminal alkyne with a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or 9-BBN to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, leads to the anti-Markovnikov addition of water across the triple bond.[15][16][17][18][19] This process ultimately yields an aldehyde after tautomerization of the intermediate enol.

Reactivity of the Cyclohexyl Group

The cyclohexyl group is a saturated aliphatic ring and is generally less reactive than the alkyne functionality. Saturated cycloalkanes are known to be relatively inert.[20][21][22] However, it can undergo certain transformations, primarily involving C-H bond activation under specific conditions.

-

Free Radical Halogenation: In the presence of UV light or a radical initiator, the C-H bonds on the cyclohexane ring can undergo free-radical substitution with halogens.

-

Oxidation: Strong oxidizing agents can lead to the oxidation of the cyclohexane ring, potentially opening the ring or introducing functional groups, though this often requires harsh conditions and may lack selectivity.

The primary role of the cyclohexyl group in the context of drug discovery is often to act as a lipophilic and sterically bulky substituent that can influence a molecule's binding to a biological target and its pharmacokinetic properties.[1][23]

Experimental Protocols

The following are representative experimental protocols for key reactions involving terminal alkynes, which can be adapted for 3-cyclohexyl-1-propyne.

Sonogashira Coupling of 3-Cyclohexyl-1-propyne with an Aryl Halide

Objective: To synthesize a 1-aryl-2-(cyclohexylmethyl)acetylene.

Materials:

-

3-Cyclohexyl-1-propyne

-

Aryl iodide or bromide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

-

Add the anhydrous, deoxygenated solvent and triethylamine (2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-cyclohexyl-1-propyne (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from 3-cyclohexyl-1-propyne and an organic azide.

Materials:

-

3-Cyclohexyl-1-propyne

-

Organic azide (e.g., benzyl (B1604629) azide)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., t-butanol/water 1:1)

Procedure:

-

In a round-bottom flask, dissolve the organic azide (1.0 eq.) and 3-cyclohexyl-1-propyne (1.0 eq.) in the t-butanol/water solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Hydroboration-Oxidation of 3-Cyclohexyl-1-propyne

Objective: To synthesize 3-cyclohexylpropanal.

Materials:

-

3-Cyclohexyl-1-propyne

-

9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

Procedure:

-

To a dry flask under an inert atmosphere, add 9-BBN dimer (0.55 eq.) and anhydrous THF.

-

Cool the suspension to 0 °C and add 3-cyclohexyl-1-propyne (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the reactivity and application of 3-cyclohexyl-1-propyne.

Caption: Experimental workflow for a Sonogashira coupling reaction.

Caption: Overview of the reactivity of 3-cyclohexyl-1-propyne.

Conclusion

3-Cyclohexyl-1-propyne is a versatile chemical intermediate with a rich and predictable reactivity profile. The terminal alkyne functionality allows for participation in a wide array of high-yield and selective transformations that are central to modern organic synthesis and medicinal chemistry. The cyclohexyl moiety provides a lipophilic and sterically defined component that is frequently exploited in the design of bioactive molecules. This technical guide provides the foundational knowledge of its properties and reactivity to enable researchers and drug development professionals to effectively utilize 3-cyclohexyl-1-propyne in their synthetic endeavors.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Click Chemistry [organic-chemistry.org]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Ch 9: Alkynes + borane [chem.ucalgary.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. byjus.com [byjus.com]

- 19. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]

- 20. quora.com [quora.com]

- 21. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. omicsonline.org [omicsonline.org]

- 23. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 3-Cyclohexyl-1-propyne: A Technical Overview

This guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclohexyl-1-propyne (CAS No. 17715-00-3). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the structural characterization of this molecule. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for these techniques, and visualizes the analytical workflow.

Molecular Structure:

-

Compound Name: 3-Cyclohexyl-1-propyne

-

Synonyms: (Prop-2-yn-1-yl)cyclohexane

-

CAS Number: 17715-00-3

-

Molecular Formula: C₉H₁₄

-

Molecular Weight: 122.21 g/mol

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | Cyclohexyl -CH₂ (axial/eq.) | |||

| Data not available | Cyclohexyl -CH (methine) | |||

| Data not available | Propargyl -CH₂- | |||

| Data not available | Acetylenic -CH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C≡CH |

| Data not available | C≡C H |

| Data not available | Propargyl -CH₂- |

| Data not available | Cyclohexyl C1 |

| Data not available | Cyclohexyl C2/C6 |

| Data not available | Cyclohexyl C3/C5 |

| Data not available | Cyclohexyl C4 |

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | ≡C-H stretch |

| ~2925 and ~2850 | Strong | C-H stretch (cyclohexyl) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| ~1450 | Medium | CH₂ bend (cyclohexyl) |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 122 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | [M - H]⁺ | |

| Data not available | [M - C₃H₃]⁺ (Loss of propargyl) | |

| Data not available | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 3-Cyclohexyl-1-propyne (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1] An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing. The solution must be homogeneous and free of any particulate matter; filtration through a small cotton or glass wool plug in a Pasteur pipette is recommended if solids are present.[2]

-

¹H NMR Spectroscopy Protocol:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field is "shimmed" to optimize its homogeneity across the sample, which maximizes spectral resolution.[3]

-

A standard one-pulse proton experiment is performed. Key acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.

-

The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample preparation and initial instrument setup (locking and shimming) are identical to the ¹H NMR protocol.[3]

-

A proton-decoupled ¹³C experiment is performed to yield a spectrum with single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is used.[3]

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a significantly larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Data processing involves Fourier transformation, phasing, baseline correction, and referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As 3-Cyclohexyl-1-propyne is a liquid, the simplest method is to analyze it as a "neat" thin film.[5]

-

Ensure the surfaces of two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of the liquid sample onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

FT-IR Spectroscopy Protocol:

-

A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as instrument optics.

-

The prepared salt plate assembly is mounted in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is acquired. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The data is collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).[6]

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

A dilute solution of 3-Cyclohexyl-1-propyne is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.[7]

-

The solution is transferred to a 2 mL glass autosampler vial. The sample must be free of non-volatile materials and particulates.[8]

-

-

GC-MS Protocol (Electron Ionization - EI):

-

A small volume of the prepared sample (typically 1 µL) is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and column interaction.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).[9]

-

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each fragment, generating a mass spectrum that provides a unique fragmentation pattern and allows for the determination of the molecular weight.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a pure liquid compound like 3-Cyclohexyl-1-propyne.

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chromatographyonline.com [chromatographyonline.com]

3-Cyclohexyl-1-propyne CAS number 17715-00-3

An In-depth Technical Guide to 3-Cyclohexyl-1-propyne (CAS Number: 17715-00-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclohexyl-1-propyne (CAS No. 17715-00-3), a terminal alkyne with significant potential in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and reactivity. A detailed experimental protocol for its synthesis is provided. While direct biological activity data for 3-Cyclohexyl-1-propyne is not extensively documented, this guide explores its utility as a precursor for the synthesis of bioactive pyrazole (B372694) derivatives, a class of compounds known for their diverse pharmacological activities. A representative experimental protocol for the synthesis of a pyrazole derivative via a 1,3-dipolar cycloaddition is detailed. Furthermore, the mechanism of action for such pyrazole derivatives as anti-inflammatory agents is illustrated through a signaling pathway diagram. Spectroscopic data to aid in the characterization of 3-Cyclohexyl-1-propyne is also presented.

Chemical and Physical Properties

3-Cyclohexyl-1-propyne is a colorless liquid with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol .[1][2][3][4][5][6] It is characterized by a cyclohexyl group attached to a propargyl moiety. This structure makes it a valuable building block in organic synthesis. Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 3-Cyclohexyl-1-propyne

| Property | Value | Reference(s) |

| CAS Number | 17715-00-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₄ | [1][2][3][4][5][6] |

| Molecular Weight | 122.21 g/mol | [1][2][3][4][5][6] |

| Boiling Point | 157-158 °C (lit.) | [1][2][5][6] |

| Density | 0.845 g/mL at 25 °C (lit.) | [1][2][5][6] |

| Refractive Index (n20/D) | 1.4590 (lit.) | [1][2][5][6] |

| Flash Point | 95 °F (35 °C) | [1][2][3] |

| Solubility | Slightly soluble in water. | [1][5] |

| InChI Key | UARFKZSJGDQRLF-UHFFFAOYSA-N | [2][3] |

| SMILES String | C#CCC1CCCCC1 | [2][3] |

Synthesis of 3-Cyclohexyl-1-propyne

A reliable method for the preparation of 3-Cyclohexyl-1-propyne is documented in Organic Syntheses, involving the reaction of cyclohexylbromopropene with sodamide.

Experimental Protocol: Synthesis from Cyclohexylbromopropene

Reaction Scheme:

Materials:

-

Sodamide (NaNH₂), finely pulverized

-

Purified mineral oil

-

Cyclohexylbromopropene

-

Ether

-

Cracked ice

-

Concentrated hydrochloric acid (HCl)

-

Calcium chloride (CaCl₂)

Procedure:

-

A mixture of 120 g (3.1 moles) of finely pulverized sodamide and 200 cc of purified mineral oil is prepared in a mortar.

-

This suspension is transferred to a 2-L round-bottomed, three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer.

-

The mortar is rinsed with an additional 250 cc of mineral oil, which is added to the reaction flask.

-

The flask is heated in an oil bath to 160–165 °C, and stirring is initiated.

-

203 g (1 mole) of cyclohexylbromopropene is added dropwise from the separatory funnel over a period of 1.5 hours. Ammonia gas will evolve during this addition.

-

After the addition is complete, heating is continued for approximately two hours.

-

The reaction mixture is then cooled, and 500 cc of ether is added.

-

The resulting mixture is poured onto 1.5 kg of cracked ice in a 5-L flask.

-

The mixture is acidified with 280 cc of concentrated hydrochloric acid.

-

The ether layer is separated, dried over calcium chloride, and transferred to a distillation flask.

-

Ether is removed by distillation at atmospheric pressure.

-

The product, 3-cyclohexyl-1-propyne, is then distilled under reduced pressure. The fraction boiling at 58–63 °C / 20 mmHg is collected.

This procedure typically yields around 80 g (66%) of 3-cyclohexyl-1-propyne.

Reactivity and Applications

As a terminal alkyne, 3-Cyclohexyl-1-propyne is a versatile intermediate in organic synthesis. Its reactivity is centered around the carbon-carbon triple bond and the acidic terminal proton.

Synthesis of Halogenated Alkenes

3-Cyclohexyl-1-propyne is used in the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane.[5][6] This reaction involves the use of reagents such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and sodium formate (B1220265) (HCO₂Na·2H₂O) in dimethylformamide (DMF) at 40 °C for 3 hours.[5][6]

Synthesis of Bioactive Pyrazole Derivatives

A significant application of terminal alkynes like 3-Cyclohexyl-1-propyne is in the construction of heterocyclic compounds, such as pyrazoles, which are known to possess a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10][11][12][13][14][15][16] The Huisgen 1,3-dipolar cycloaddition reaction between a terminal alkyne and a diazo compound is a common method for pyrazole synthesis.[17][18]

Representative Experimental Protocol: 1,3-Dipolar Cycloaddition with Diazomethane (B1218177)

This protocol describes a general procedure for the synthesis of a pyrazole derivative from 3-Cyclohexyl-1-propyne and diazomethane. Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.

Reaction Scheme:

Materials:

-

3-Cyclohexyl-1-propyne

-

Ethereal solution of diazomethane (prepared from a suitable precursor, e.g., nitrosomethylurea)

-

Anhydrous ether

Procedure:

-

A solution of 3-Cyclohexyl-1-propyne (e.g., 10 mmol) in anhydrous ether (20 mL) is prepared in a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

An ethereal solution of diazomethane is added portion-wise to the stirred solution of the alkyne. The reaction progress can be monitored by the disappearance of the yellow color of diazomethane.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (as monitored by TLC).

-

Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.

-

The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3-(Cyclohexylmethyl)-1H-pyrazole.

Biological Activity of Pyrazole Derivatives

While 3-Cyclohexyl-1-propyne itself is not known for specific biological activities, the pyrazole derivatives synthesized from it are of significant interest to the pharmaceutical industry. Many pyrazole-containing compounds are known to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][7][9][10][11]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effect of pyrazole-based COX-2 inhibitors stems from their ability to block the production of prostaglandins (B1171923), which are inflammatory mediators. The general mechanism is as follows:

-

Inflammatory stimuli lead to the upregulation of the COX-2 enzyme.

-

COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂).

-

PGH₂ is further converted to various pro-inflammatory prostaglandins (e.g., PGE₂).

-

Pyrazole-based inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins.[9]

The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key feature of these drugs, leading to a more favorable safety profile.

Caption: COX-2 Inhibition Pathway by a Pyrazole Derivative.

Spectroscopic Data

Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3-Cyclohexyl-1-propyne | ~1.95 | t | 1H | -C≡CH |

| ~2.15 | d | 2H | -CH₂-C≡CH | |

| ~1.0-1.8 | m | 11H | Cyclohexyl | |

| 1-Cyclohexyl-1-propyne | ~1.75 | s | 3H | -C≡C-CH₃ |

| ~2.25 | m | 1H | Cyclohexyl-CH | |

| ~1.2-1.8 | m | 10H | Cyclohexyl-CH₂ |

Table 3: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm | Assignment |

| 3-Cyclohexyl-1-propyne | ~19.0, ~26.0, ~33.0, ~37.0, ~68.0, ~84.0 | -CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C, Alkyne CH |

| 1-Cyclohexyl-1-propyne | ~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0 | CH₃, Cyclohexyl CH₂, Cyclohexyl CH, Alkyne C |

Table 4: Comparative Infrared (IR) Spectroscopic Data (Liquid Film)

| Compound | Wavenumber (cm⁻¹) | Functional Group |

| 3-Cyclohexyl-1-propyne | ~3300 (strong, sharp) | ≡C-H (Terminal Alkyne) |

| ~2120 (weak) | C≡C (Terminal Alkyne) | |

| 2850-2930 | C-H (sp³) | |

| 1-Cyclohexyl-1-propyne | ~2240 (weak) | C≡C (Internal Alkyne) |

| 2850-2930 | C-H (sp³) |

Table 5: Comparative Mass Spectrometry (MS) Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 3-Cyclohexyl-1-propyne | 122 | 107, 93, 81, 67, 55, 41 |

| 1-Cyclohexyl-1-propyne | 122 | 107, 93, 81, 67, 55, 41 |

Safety Information

3-Cyclohexyl-1-propyne is a flammable liquid and is harmful if swallowed.[2][3] It can cause serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be used when handling this compound.[2][3] It should be stored in a cool, well-ventilated area away from sources of ignition.[1]

Conclusion

3-Cyclohexyl-1-propyne is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis is highlighted by its role as a precursor to complex molecules and, notably, to bioactive pyrazole derivatives. While the direct biological profile of 3-Cyclohexyl-1-propyne requires further investigation, its application in the synthesis of potent COX-2 inhibitors demonstrates its importance in drug discovery and development. This guide provides essential technical information to support further research and application of this versatile compound.

Workflow for Pyrazole Synthesis and Biological Action

The following diagram illustrates the logical workflow from the starting material, 3-Cyclohexyl-1-propyne, to the synthesis of a pyrazole derivative and its subsequent biological action as a COX-2 inhibitor.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 3-环己基-1-丙炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-CYCLOHEXYL-1-PROPYNE | 17715-00-3 [chemicalbook.com]

- 6. 3-cyclohexylprop-1-yne [stenutz.eu]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ju.edu.sa [ju.edu.sa]

- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

Physical properties of 3-Cyclohexyl-1-propyne (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Cyclohexyl-1-propyne, a valuable intermediate in organic and pharmaceutical synthesis. This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and includes a schematic for a common synthetic pathway.

Core Physical Properties

The fundamental physical characteristics of 3-Cyclohexyl-1-propyne are critical for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 157-158 °C | Standard atmospheric pressure |

| Density | 0.845 g/mL | 25 °C |

Experimental Protocols

While the precise historical experimental data for 3-Cyclohexyl-1-propyne is not detailed in publicly available literature, the following represents standard, reliable methodologies for the determination of the boiling point and density of liquid organic compounds.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small volume of 3-Cyclohexyl-1-propyne is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube containing a heating oil, ensuring the heat is distributed evenly.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used to accurately determine the density of a liquid by measuring a precise volume.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The clean, dry pycnometer is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m₂).

-

The pycnometer is emptied and thoroughly dried.

-

The pycnometer is then filled with 3-Cyclohexyl-1-propyne, brought to the same constant temperature in the water bath, adjusted to the mark, dried, and weighed (m₃).

-

The density of the 3-Cyclohexyl-1-propyne is calculated using the following formula:

Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Synthetic Workflow

3-Cyclohexyl-1-propyne is not a naturally occurring compound and is synthesized for use in further chemical reactions. A common and logical synthetic route involves the reaction of a cyclohexyl Grignard reagent with propargyl bromide. The following diagram illustrates the logical workflow for this synthesis and subsequent purification.

Caption: Logical workflow for the synthesis of 3-Cyclohexyl-1-propyne.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational preferences of 3-Cyclohexyl-1-propyne. In the absence of direct experimental or computational studies on this specific molecule, this guide synthesizes foundational principles of cyclohexane (B81311) conformational analysis, supported by data from analogous alkyl-substituted cyclohexanes. The document outlines the expected conformational isomerism, predicts the relative stabilities of the conformers, and details the established experimental and computational methodologies employed for such structural and conformational analyses. This guide serves as a robust theoretical framework for researchers and professionals in drug development and related scientific fields.

Introduction

3-Cyclohexyl-1-propyne is a chemical compound featuring a cyclohexane ring bonded to a propynyl (B12738560) group. The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing the molecule's physical, chemical, and biological properties. The orientation of the propynyl substituent, whether in an axial or equatorial position, dictates the molecule's overall shape, steric accessibility, and potential intermolecular interactions. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore critical for applications in medicinal chemistry and materials science, where molecular geometry plays a pivotal role in determining function.

This guide will first describe the fundamental principles of conformational analysis as they apply to monosubstituted cyclohexanes. It will then present a predicted conformational analysis of 3-Cyclohexyl-1-propyne, drawing on established energetic parameters from closely related molecules. Finally, it will provide a detailed overview of the standard experimental and computational protocols used to elucidate molecular structure and conformation.

Predicted Molecular Structure and Conformation

The primary conformational feature of 3-Cyclohexyl-1-propyne is the chair conformation of the cyclohexane ring, which is the most stable arrangement, minimizing both angle and torsional strain. The propynyl substituent can occupy one of two positions on the chair conformer: axial or equatorial. This leads to a dynamic equilibrium between two principal conformers, as illustrated in the logical relationship diagram below.

Caption: Conformational Equilibrium of 3-Cyclohexyl-1-propyne.

Conformational Equilibrium and Steric Considerations

The equilibrium between the axial and equatorial conformers is dictated by the steric interactions between the substituent and the cyclohexane ring. In the axial conformation, the substituent experiences 1,3-diaxial interactions, which are repulsive steric strains with the two axial hydrogen atoms on the same side of the ring. The equatorial conformation places the substituent in a more sterically favorable position, extending away from the ring and thus avoiding these destabilizing interactions. Consequently, the equatorial conformer is predicted to be the more stable and, therefore, the more abundant species at equilibrium.

Quantitative Conformational Analysis: A-Values

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. While a specific A-value for the propynyl group has not been experimentally determined, we can estimate its magnitude by comparing it to structurally similar alkyl groups.

| Substituent | A-value (kcal/mol) | Reference |

| -CH₃ (Methyl) | 1.74 | [1] |

| -CH₂CH₃ (Ethyl) | 1.75 | [2] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | [2] |

| -CH₂C≡CH (Propynyl) | ~1.8 (Estimated) | N/A |

The propynyl group is sterically similar to an ethyl group. Therefore, it is reasonable to estimate an A-value of approximately 1.8 kcal/mol for the propynyl substituent. This energy difference corresponds to a significant preference for the equatorial conformation at room temperature.

Experimental Protocols for Structural and Conformational Analysis

The definitive determination of the molecular structure and conformational equilibrium of 3-Cyclohexyl-1-propyne would require the application of spectroscopic and diffraction techniques. The following are detailed methodologies for key experiments that would be suitable for this purpose.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometry of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of 3-Cyclohexyl-1-propyne is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Scattering and Diffraction: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern.

-

Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, capturing the diffraction pattern as a function of scattering angle.

-

Structural Refinement: The radial distribution function is derived from the diffraction pattern. This function provides information about the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined for the most abundant conformer.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its three-dimensional structure can be derived.

Methodology:

-

Sample Preparation: A gaseous sample of 3-Cyclohexyl-1-propyne is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected, and a spectrum of absorption versus frequency is recorded.

-

Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants (A, B, and C) of the molecule.

-

Structure Determination: By analyzing the rotational constants of different isotopologues of the molecule (e.g., containing ¹³C), the precise positions of the atoms can be determined, yielding a detailed molecular structure for each observed conformer. The relative intensities of the spectral lines can also provide information about the relative abundance of the conformers.

The workflow for a typical conformational analysis study is depicted in the diagram below.

References

An In-depth Technical Guide to 3-Cyclohexyl-1-propyne: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Cyclohexyl-1-propyne, also known as propargylcyclohexane, is a colorless liquid with the chemical formula C₉H₁₄. Its structure, featuring a terminal alkyne tethered to a cyclohexyl ring, makes it a versatile building block in organic chemistry. The terminal alkyne allows for a wide range of chemical transformations, including C-C bond formation through reactions like the Sonogashira coupling, click chemistry, and nucleophilic addition to carbonyl compounds. The lipophilic cyclohexyl group can influence the solubility and biological activity of molecules incorporating this moiety. This guide serves as a technical resource for professionals utilizing or investigating this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclohexyl-1-propyne is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 17715-00-3 | [1] |

| Molecular Formula | C₉H₁₄ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| Boiling Point | 157-158 °C | [2] |

| Density | 0.845 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4590 | [2] |

| Flash Point | 35 °C (95 °F) | |

| Solubility | Slightly soluble in water. | [2] |

History and Discovery

While the specific historical details of the first synthesis of 3-Cyclohexyl-1-propyne are not prominently documented in readily accessible scientific literature, its preparation falls under the well-established field of alkyne chemistry. The synthesis of terminal alkynes through the alkylation of acetylides has been a fundamental transformation in organic chemistry since the early 20th century. It is likely that 3-Cyclohexyl-1-propyne was first synthesized as part of broader investigations into the reactions of alkynes or as an intermediate for the preparation of more complex molecules. Its commercial availability from various chemical suppliers indicates its utility and established synthesis routes.[1][2]

Synthetic Methodology

A common and logical approach for the synthesis of 3-Cyclohexyl-1-propyne is the alkylation of a propargyl synthon with a cyclohexylmethyl electrophile. A detailed experimental protocol for a plausible synthesis is provided below. This method is based on the well-established Grignard reaction with propargyl bromide.

Proposed Synthesis: Alkylation of Propargyl Magnesium Bromide with Cyclohexylmethyl Bromide

This reaction involves two main stages: the formation of the propargyl Grignard reagent and the subsequent alkylation with cyclohexylmethyl bromide.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Propargyl bromide (3-bromopropyne)

-

Cyclohexylmethyl bromide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents).

-

The apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

A small volume of anhydrous diethyl ether is added to cover the magnesium turnings.

-

A solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing of the ether. The rate of addition is controlled to maintain a steady reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Alkylation:

-

The flask containing the freshly prepared propargyl magnesium bromide is cooled in an ice bath.

-

A solution of cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 3-Cyclohexyl-1-propyne.

-

Spectroscopic Data for Characterization

The structural confirmation of 3-Cyclohexyl-1-propyne is achieved through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

| Spectroscopic Technique | Data | Assignment |

| ¹H NMR (CDCl₃) | ~1.95 ppm (t, 1H)~2.15 ppm (d, 2H)~1.0-1.8 ppm (m, 11H) | -C≡CH-CH₂-C≡CHCyclohexyl protons |

| ¹³C NMR (CDCl₃) | ~19.0, ~26.0, ~33.0 ppm~68.0, ~84.0 ppm | -CH₂-C≡, Cyclohexyl CH₂, Cyclohexyl CHAlkyne C, Alkyne CH |

| Infrared (IR, Liquid Film) | ~3300 cm⁻¹ (strong, sharp)~2120 cm⁻¹ (weak)2850-2930 cm⁻¹ | ≡C-H (Terminal Alkyne)C≡C (Terminal Alkyne)C-H (sp³) |

| Mass Spectrometry (MS, EI) | 122 (M⁺)107, 93, 81, 67, 55, 41 | Molecular IonKey Fragment Ions |

Data sourced from BenchChem.[3]

Applications in Research and Development

3-Cyclohexyl-1-propyne serves as a valuable intermediate in the synthesis of more complex molecules. Its terminal alkyne functionality is particularly useful for:

-

Pharmaceutical Synthesis: As a building block for introducing the propargylcyclohexane moiety into potential drug candidates. The cyclohexyl group can enhance lipophilicity, which may improve pharmacokinetic properties.[4]

-

Organic Synthesis: For the construction of complex carbon skeletons through various coupling reactions. For instance, it can be used to produce compounds like (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane.[2]

-

Materials Science: The alkyne group can be used for polymerization or for functionalizing surfaces and polymers via "click" chemistry.

Conclusion

3-Cyclohexyl-1-propyne is a significant chemical entity with established utility in synthetic chemistry. While the historical details of its first preparation are not widely publicized, its synthesis can be reliably achieved through standard organic chemistry methods. The physicochemical and spectroscopic data provided in this guide offer a foundational resource for researchers and professionals working with this versatile compound, enabling its effective use in the development of new pharmaceuticals and materials.

References

Stability and Storage Conditions for 3-Cyclohexyl-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Cyclohexyl-1-propyne. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. Due to the limited availability of specific stability data for 3-Cyclohexyl-1-propyne, this guide draws upon general principles of terminal alkyne chemistry, data from structurally similar compounds, and internationally recognized stability testing guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclohexyl-1-propyne is presented in Table 1. These properties are essential for understanding the compound's behavior and for the design of appropriate handling and storage procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄ | [1][2] |

| Molecular Weight | 122.21 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 157-158 °C | [1][3] |

| Density | 0.845 g/mL at 25 °C | [1][3] |

| Refractive Index | 1.4590 at 20 °C | [1][3] |

| Flash Point | 35 °C (95 °F) - closed cup | [1] |

| Solubility | Slightly soluble in water. | [3][4] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of 3-Cyclohexyl-1-propyne. The following recommendations are based on information from safety data sheets and general best practices for flammable and potentially reactive chemicals.

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool place. Room temperature is generally acceptable unless otherwise specified. | [4][5] |

| Atmosphere | Store in a dry and well-ventilated place. | [4] |

| Container | Keep container tightly closed. | [4] |

| Incompatible Materials | Keep away from strong oxidizing agents, heat, sparks, and open flames. | [4] |

| Handling | Wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator if ventilation is inadequate. | [1] |

Potential Degradation Pathways

-

Thermal Decomposition: At elevated temperatures, alkynes can undergo various reactions, including polymerization and isomerization. The presence of the cyclohexyl group may also lead to ring-opening or rearrangement reactions under pyrolytic conditions.

-

Oxidative Degradation: Terminal alkynes are susceptible to oxidative cleavage of the triple bond, especially in the presence of strong oxidizing agents. This can lead to the formation of carboxylic acids and carbon dioxide. The cyclohexyl ring may also be susceptible to oxidation, potentially forming cyclohexanone (B45756) or related derivatives.

-

Hydrolytic Degradation: While generally stable to hydrolysis under neutral conditions, the terminal alkyne could potentially undergo hydration in the presence of strong acids and a mercury(II) catalyst to form a methyl ketone.

-

Photolytic Degradation: The alkyne functional group can be sensitive to light, potentially leading to polymerization or other photochemical reactions. The quantum yield of photolysis can be influenced by the molecular structure and the presence of photosensitizers.

Figure 1. Potential degradation pathways for 3-Cyclohexyl-1-propyne.

Illustrative Stability Assessment Workflow

A systematic approach is necessary to evaluate the stability of a chemical substance like 3-Cyclohexyl-1-propyne. The following diagram illustrates a logical workflow for a comprehensive stability assessment program based on international guidelines.

Figure 2. A logical workflow for assessing chemical stability.

Illustrative Quantitative Stability Data

The following table presents a hypothetical summary of stability data for 3-Cyclohexyl-1-propyne under forced degradation conditions. Note: This data is illustrative and intended to represent typical outcomes for a compound of this class. Actual experimental results may vary.

| Stress Condition | Parameters | Duration | Observation | Potential Degradants |

| Thermal | 60°C | 4 weeks | Slight decrease in purity (~2-3%) | Oligomers, isomers |

| Oxidative | 3% H₂O₂ at RT | 24 hours | Significant degradation (~15-20%) | Cyclohexanecarboxylic acid, other oxidized species |

| Acidic Hydrolysis | 0.1 M HCl at 60°C | 7 days | No significant degradation (<1%) | - |

| Basic Hydrolysis | 0.1 M NaOH at 60°C | 7 days | No significant degradation (<1%) | - |

| Photostability | ICH Q1B Option 2 | - | Moderate degradation (~5-10%) | Polymeric materials, photoisomers |

Experimental Protocols for Stability Testing

The following are detailed methodologies for key stability experiments, adapted from international guidelines for a compound like 3-Cyclohexyl-1-propyne.

Thermal Stability (Accelerated)

Objective: To assess the thermal stability of 3-Cyclohexyl-1-propyne at elevated temperatures.

Methodology:

-

Accurately weigh approximately 50 mg of 3-Cyclohexyl-1-propyne into three separate, inert glass vials.

-

Seal the vials to prevent evaporation.

-

Place the vials in a calibrated oven maintained at a constant temperature of 60 ± 2 °C.

-

Withdraw one vial at predetermined time points (e.g., 1, 2, and 4 weeks).

-

Allow the vial to cool to room temperature.

-

Dilute the contents with a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analyze the sample using a validated stability-indicating HPLC-UV or GC-FID method to determine the purity and identify any degradation products.

-

Compare the results with a control sample stored at the recommended storage condition (e.g., 5 ± 3 °C).

Oxidative Stability

Objective: To evaluate the susceptibility of 3-Cyclohexyl-1-propyne to oxidation.

Methodology:

-

Dissolve a known amount of 3-Cyclohexyl-1-propyne in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to achieve a concentration of approximately 1 mg/mL.

-

Add a solution of 3% hydrogen peroxide to the sample solution.

-

Store the mixture at room temperature, protected from light.

-

At specified time intervals (e.g., 2, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).

-

Analyze the sample by a validated HPLC-UV/MS or GC-MS method to quantify the remaining parent compound and identify any oxidation products.

-

A control sample without hydrogen peroxide should be analyzed in parallel.

Hydrolytic Stability

Objective: To determine the stability of 3-Cyclohexyl-1-propyne in aqueous solutions at different pH values.

Methodology:

-

Prepare solutions of 3-Cyclohexyl-1-propyne (approx. 1 mg/mL) in three different aqueous media: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic). A co-solvent such as acetonitrile may be used if necessary to ensure solubility.

-

Store the solutions in sealed, inert vials at a constant temperature of 60 ± 2 °C, protected from light.

-

At selected time points (e.g., 1, 3, and 7 days), remove an aliquot from each solution.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC-UV method.

-

Compare the results to a control sample at the initial time point.

Photostability

Objective: To assess the stability of 3-Cyclohexyl-1-propyne upon exposure to light.

Methodology:

-

Expose a sample of the neat compound, spread as a thin layer in a suitable transparent container, to a light source conforming to ICH Q1B guidelines (Option 2 is recommended, with separate cool white fluorescent and near-UV lamps).

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

Simultaneously, store a control sample, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.

-

After the exposure period, prepare solutions of both the exposed and control samples in a suitable solvent.

-

Analyze the samples using a validated stability-indicating HPLC-UV or GC-FID method.

-

Compare the chromatograms of the exposed and control samples to assess the extent of degradation and the formation of photoproducts.

Conclusion

3-Cyclohexyl-1-propyne is a flammable liquid that is stable under recommended storage conditions. It should be stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and strong oxidizing agents. Based on the chemistry of terminal alkynes, the primary degradation pathways are likely to involve oxidation and photodecomposition. While specific quantitative stability data is not publicly available, the experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment. For critical applications, it is strongly recommended that users perform their own stability studies to establish appropriate handling procedures and shelf-life for their specific use case.

References

An In-depth Technical Guide to the Solubility of 3-Cyclohexyl-1-propyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclohexyl-1-propyne, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data is not extensively available in published literature, this document outlines its expected qualitative solubility based on its chemical structure and the general principles of solubility for alkynes. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of 3-cyclohexyl-1-propyne in various organic solvents is provided to aid researchers in generating their own data.

Overview of 3-Cyclohexyl-1-propyne

3-Cyclohexyl-1-propyne is a terminal alkyne with a molecular formula of C₉H₁₄ and a molecular weight of 122.21 g/mol . Its structure consists of a cyclohexyl ring attached to a propyne (B1212725) chain at the 3-position. This combination of a nonpolar cycloalkane and a reactive terminal alkyne functional group dictates its physical and chemical properties, including its solubility.

Table 1: Physical and Chemical Properties of 3-Cyclohexyl-1-propyne

| Property | Value | Reference |

| CAS Number | 17715-00-3 | |

| Molecular Formula | C₉H₁₄ | |

| Molecular Weight | 122.21 g/mol | |

| Boiling Point | 157-158 °C | [1] |

| Density | 0.845 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4590 | [1] |

| Flash Point | 35 °C (95 °F) | |

| Appearance | Colorless liquid | |

| Water Solubility | Slightly soluble | [1] |

Solubility in Organic Solvents: A Qualitative Assessment

Based on the principle of "like dissolves like," 3-cyclohexyl-1-propyne, being a largely nonpolar hydrocarbon, is expected to be soluble in a wide range of organic solvents.[2][3] The presence of the terminal alkyne provides a slight degree of polarity, but the dominant feature is the nonpolar cyclohexyl and propyl groups.

Expected Solubility Profile:

-

High Solubility: In nonpolar solvents such as hexane, benzene, toluene, and other hydrocarbons.[4]

-

Good Solubility: In moderately polar solvents like diethyl ether, chloroform, and ethyl acetate.

-

Moderate to Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

-

Lower Solubility: In highly polar protic solvents like alcohols (e.g., ethanol, methanol), although it is expected to be more soluble than in water.[4]

The solubility in any given solvent will also be influenced by temperature, with solubility generally increasing with a rise in temperature.[4]

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental procedure should be followed. The following protocol outlines a general method for determining the solubility of a liquid solute like 3-cyclohexyl-1-propyne in an organic solvent.

Materials and Equipment

-

3-Cyclohexyl-1-propyne (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with secure caps

-

Calibrated pipettes or burette

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters)

Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a series of vials or test tubes.

-

-

Sample Preparation:

-

Accurately weigh a specific mass of 3-cyclohexyl-1-propyne into each vial.

-

-

Solvent Addition:

-

Using a calibrated pipette or burette, add a known volume of the organic solvent to the first vial.

-

-

Dissolution:

-

Securely cap the vial and agitate it vigorously using a vortex mixer or magnetic stirrer until the solute is completely dissolved.[5] Gentle heating in a temperature-controlled bath may be necessary to facilitate dissolution, but the final solubility should be determined at the desired temperature.

-

-

Incremental Solvent Addition:

-

If the solute does not fully dissolve, add small, precise increments of the solvent, agitating thoroughly after each addition until complete dissolution is observed.[5]

-

-

Equilibration:

-

Once the solute is dissolved, allow the solution to equilibrate at the desired temperature for a set period to ensure a stable saturated solution.

-

-

Data Recording:

-

Record the total volume of solvent required to dissolve the initial mass of the solute.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of 3-cyclohexyl-1-propyne.

Chemical Classification and Reactivity

3-Cyclohexyl-1-propyne's classification as a terminal alkyne is crucial to understanding its chemical behavior and potential interactions with solvents.

Caption: Chemical classification of 3-cyclohexyl-1-propyne.

The terminal alkyne functional group is characterized by a reactive C-H bond and a region of high electron density in the triple bond. This makes it susceptible to various chemical reactions, including:

-

Addition Reactions: Such as hydrogenation, halogenation, and hydrohalogenation.[6][7]

-

Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form an acetylide anion.

-

Oxidative Cleavage: Reaction with strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond.[8]

It is important to consider these potential reactions when selecting a solvent, especially if the solvent contains functional groups that could react with the alkyne under the experimental conditions.

Safety and Handling

3-Cyclohexyl-1-propyne is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause serious eye damage. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

- 1. 3-CYCLOHEXYL-1-PROPYNE | 17715-00-3 [chemicalbook.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. saltise.ca [saltise.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. study.com [study.com]

- 7. Alkyne Reactivity [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Cyclohexyl-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 3-cyclohexyl-1-propyne. The terminal alkyne functionality of this compound serves as a key handle for a range of chemical transformations, enabling the construction of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery.

Introduction